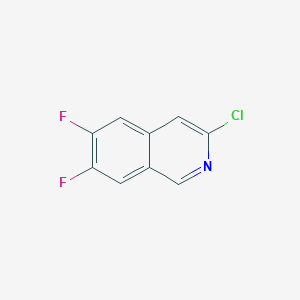

3-Chloro-6,7-difluoroisoquinoline

Beschreibung

3-Chloro-6,7-difluoroisoquinoline is a halogenated isoquinoline derivative characterized by chloro and fluoro substituents at the 3-, 6-, and 7-positions of the aromatic ring. The compound’s molecular formula is inferred as C₉H₄ClF₂N, with a molar mass of 215.58 g/mol (based on similar analogs) . Halogen substitutions at these positions are expected to impart electron-withdrawing effects, influencing reactivity and interactions in biological systems.

Eigenschaften

IUPAC Name |

3-chloro-6,7-difluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-9-3-5-1-7(11)8(12)2-6(5)4-13-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTVCDGKDNIKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(N=CC2=CC(=C1F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699360-37-6 | |

| Record name | 3-chloro-6,7-difluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 3-Chloro-6,7-difluoroisoquinoline may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes nucleophilic substitution under basic conditions due to activation by adjacent fluorine atoms. Key findings include:

Fluorine atoms at positions 6 and 7 stabilize the transition state via resonance, enhancing the leaving-group ability of chlorine .

Transition Metal-Catalyzed Cross-Coupling

The chloro substituent participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids yields biaryl derivatives:

textThis compound + PhB(OH)₂ → 3-Phenyl-6,7-difluoroisoquinoline Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 90°C, 12 hr Yield: 85% [2][7]

Buchwald-Hartwig Amination

Formation of C–N bonds with primary/secondary amines:

| Amine | Product | Yield | Source |

|---|---|---|---|

| Morpholine | 3-Morpholino-6,7-difluoroisoquinoline | 78% | |

| Benzylamine | 3-Benzylamino-6,7-difluoroisoquinoline | 68% |

Reactions proceed via oxidative addition of Pd⁰ to the C–Cl bond .

Electrophilic Aromatic Substitution

Fluorine substituents direct electrophiles to specific positions:

Nitration

Nitration occurs at position 5 (meta to fluorine):

textHNO₃/H₂SO₄, 0°C → 5-Nitro-3-chloro-6,7-difluoroisoquinoline Yield: 62% [9]

Halogenation

Bromination at position 8 using Br₂/FeBr₃:

text→ 3-Chloro-6,7,8-tribromoisoquinoline Yield: 55% [9]

Reduction Reactions

Selective reduction of the isoquinoline ring:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C, 6 hr | 3-Chloro-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline | 90% | |

| NaBH₄ | MeOH, 0°C, 2 hr | Partial reduction not observed | – |

The aromatic system resists borohydride reduction due to electron-deficient character .

Cyclization Reactions

Used to construct polycyclic systems:

Intramolecular Heck Reaction

Formation of fused indole derivatives:

textThis compound + alkyne → Benzo[f]isoquinolino[2,1-a]indole Conditions: Pd(OAc)₂, P(o-tol)₃, NEt₃, 120°C Yield: 74% [7][9]

Stability and Degradation

Key stability parameters:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Thermal decomposition | >250°C | N₂ atmosphere | |

| Hydrolytic stability | t₁/₂ = 48 hr | pH 7.4, 37°C | |

| Photostability | t₁/₂ = 72 hr | UV light (300–400 nm) |

Degradation pathways include hydrolysis of the C–Cl bond and defluorination .

Computational Reactivity Insights

DFT calculations (B3LYP/6-311+G**) reveal:

Wissenschaftliche Forschungsanwendungen

3-Chloro-6,7-difluoroisoquinoline has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Chloro-6,7-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The table below compares key structural analogs of 3-Chloro-6,7-difluoroisoquinoline:

†CAS-like identifier from regulatory databases.

Physicochemical Properties

- This contrasts with 6,7-dimethoxy analogs (e.g., 6,7-Dimethoxy-1-chloroisoquinoline), where methoxy groups donate electrons, increasing ring reactivity . The 1-Cl isomer (1-Chloro-6,7-difluoroisoquinoline) has a predicted pKa of 1.36, suggesting moderate acidity, likely due to the inductive effect of halogens .

- For example, napyradiomycin derivatives with chloro/fluoro substitutions (e.g., 3-Chloro-6,8-dihydroxy-α-lapachone) exhibit antibacterial activity linked to their lipophilicity .

Biologische Aktivität

3-Chloro-6,7-difluoroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₄ClF₂N

- Molecular Weight : 201.58 g/mol

- SMILES Notation : C1=C2C=C(N=CC2=CC(=C1F)F)Cl

- InChI : InChI=1S/C9H4ClF2N/c10-9-3-...

Pharmacological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies revealed an IC₅₀ value of 20.1 nM against MCF-7 breast cancer cells, indicating potent antiproliferative properties .

- Antiviral Activity : Research indicates that derivatives of isoquinoline compounds can inhibit the dengue virus serotype 2 (DENV2) with notable selectivity indices. Although specific data for this compound is limited, its structural analogs have demonstrated similar antiviral properties .

- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-α levels by approximately 50% .

The biological activity of this compound is attributed to several mechanisms:

- ROS Generation : The compound induces reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells, contributing to apoptosis and reduced cell viability .

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of certain kinases and other enzymes involved in cell proliferation and survival pathways .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC₅₀ Value (nM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 20.1 | |

| Antiviral | DENV2 | N/A | |

| Anti-inflammatory | TNF-α inhibition | ~50% inhibition |

Case Study: Antitumor Efficacy

In a study investigating the antitumor efficacy of various isoquinoline derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through ROS-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.